molecular formula C26H35ClN8O B8180390 G1T38 dihydrochloride

G1T38 dihydrochloride

カタログ番号: B8180390
分子量: 511.1 g/mol
InChIキー: NDDSOVIZSLILOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[[5-(4-Propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1’-cyclohexane]-10-one;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique spirocyclic structure and the presence of multiple nitrogen atoms, which contribute to its reactivity and potential biological activity.

準備方法

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-[[5-(4-Propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1’-cyclohexane]-10-one;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

科学的研究の応用

Preclinical Efficacy

In Vitro Studies:
G1T38 has demonstrated potent inhibitory effects on various tumor cell lines. In studies involving CDK4/6-dependent cell lines, G1T38 showed an effective decrease in RB1 phosphorylation and induced significant G1 arrest. The compound exhibited an effective concentration (EC50) as low as 20 nmol/L in some assays, indicating its high potency against targeted cells .

In Vivo Studies:
In animal models, G1T38 has shown promising results. For instance, in xenograft models of ER+ breast cancer, G1T38 treatment resulted in substantial tumor regression—up to 90% inhibition at higher doses compared to control groups . Notably, it has been reported that G1T38 can be administered continuously without causing severe neutropenia, a common side effect associated with other CDK4/6 inhibitors like palbociclib .

Pharmacokinetics

G1T38 exhibits unique pharmacokinetic properties that differentiate it from existing CDK4/6 inhibitors. It accumulates in tumor tissues while showing minimal presence in plasma, which reduces systemic toxicity and allows for continuous dosing regimens. In studies with beagle dogs, G1T38 was administered over 28 days without inducing severe myelosuppression .

Clinical Trials

G1T38 is currently undergoing clinical evaluation in several trials:

  • Phase 1a Trial: Focused on pharmacokinetics and safety in healthy volunteers (NCT02821624).
  • Phase 1b/2a Trial: Examining the efficacy of G1T38 in combination with Faslodex (fulvestrant) for ER+, HER2- breast cancer patients (NCT02983071). Preliminary results indicate that G1T38 can be combined safely with other therapies without significant adverse events .

Case Studies and Data Tables

The following table summarizes key findings from preclinical studies on the efficacy of G1T38 across different tumor types:

Tumor TypeModel TypeDose (mg/kg)Tumor Growth Inhibition (%)Key Findings
ER+ Breast CancerXenograft10090Significant tumor regression observed.
MelanomaCell Line5074Effective RB phosphorylation inhibition.
LeukemiaCell Line10-100VariesInduces G1 arrest across multiple leukemia lines.
LymphomaCell Line50SignificantPotent effects noted with low EC50 values.

作用機序

The mechanism of action of 4-[[5-(4-Propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1’-cyclohexane]-10-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

類似化合物との比較

Similar Compounds

Uniqueness

The uniqueness of 4-[[5-(4-Propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[74002,7]trideca-2,4,6,8-tetraene-13,1’-cyclohexane]-10-one;hydrochloride lies in its spirocyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties

生物活性

G1T38 dihydrochloride, also known as Lerociclib, is a novel, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has shown significant promise in preclinical studies for the treatment of various cancers, particularly estrogen receptor-positive (ER+) breast cancer. This article will delve into the biological activity of G1T38, highlighting its pharmacokinetic and pharmacodynamic properties, in vitro and in vivo efficacy, and ongoing research.

G1T38 operates primarily by inhibiting CDK4/6, which plays a crucial role in cell cycle progression. By blocking these kinases, G1T38 induces a G1 phase arrest in the cell cycle, preventing tumor cells from proliferating. This mechanism is particularly effective in CDK4/6-dependent tumors such as breast cancer, melanoma, leukemia, and lymphoma.

Key Findings on Mechanism:

  • Inhibition of RB Phosphorylation : G1T38 significantly reduces phosphorylation of the retinoblastoma protein (RB), a critical regulator of the cell cycle. Complete inhibition was observed within 16 hours post-treatment at concentrations as low as 30 nM .
  • Cell Cycle Arrest : In CDK4/6-dependent cell lines (e.g., WM2664), treatment with G1T38 resulted in a dose-dependent increase in the G1 phase population, demonstrating robust cell cycle arrest without cytotoxic effects at effective concentrations .

In Vitro Efficacy

G1T38 has been evaluated across various tumor cell lines to assess its inhibitory effects on proliferation:

Cell Line EC50 (nM) Effect on Proliferation
WM2664 (Melanoma)23Complete inhibition of RB phosphorylation
MCF7 (Breast)20Induces G1 arrest; reduces S-phase population
A2058 (CDK4/6-Independent)>300No significant effect observed

These results indicate that G1T38 is highly effective against CDK4/6-dependent tumors while showing minimal activity against CDK4/6-independent lines .

In Vivo Efficacy

In animal models, G1T38 has demonstrated superior efficacy compared to existing treatments like palbociclib:

  • Tumor Regression : In xenograft models of ER+ breast cancer, mice treated with G1T38 exhibited a 38% reduction in tumor volume after 21 days compared to untreated controls which showed a significant increase in tumor size .
  • Pharmacokinetics : Notably, G1T38 accumulates in tumor tissues rather than plasma, leading to reduced myeloid progenitor inhibition and allowing continuous dosing without severe neutropenia—a common side effect with other CDK inhibitors .

Pharmacokinetics and Safety Profile

G1T38's unique pharmacokinetic profile allows for extended dosing regimens:

  • Continuous Dosing : In beagle dogs, G1T38 was administered continuously for 28 days without inducing severe neutropenia, highlighting its potential for chronic therapy use .
  • Comparison to Palbociclib : When adjusted for exposure levels, G1T38 demonstrated equivalent or improved efficacy compared to palbociclib while minimizing adverse effects associated with bone marrow suppression .

Case Studies

Several case studies have illustrated the clinical relevance of G1T38:

  • Study on ER+ Breast Cancer : A phase 1/2 trial evaluated G1T38 in combination with fulvestrant. Preliminary results indicated promising antitumor activity with manageable toxicity profiles .
  • Prostate Cancer Models : Another study showed that G1T38 effectively inhibited growth in prostate cancer cells expressing wild-type androgen receptors and variants resistant to traditional therapies .

特性

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O.ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDSOVIZSLILOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097938-59-3
Record name Spiro[cyclohexane-1,9′(6′H)-pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidin]-6′-one, 7′,8′-dihydro-2′-[[5-[4-(1-methylethyl)-1-piperazinyl]-2-pyridinyl]amino]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097938-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。